

3-(Methylamino)propanenitrile molecular formula C₄H₈N₂

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Compound of Interest

Compound Name: 3-(Methylamino)propanenitrile

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An In-depth Technical Guide to **3-(Methylamino)propanenitrile** (C₄H₈N₂): Synthesis, Reactivity, and Applications in Modern Drug Development

Executive Summary

3-(Methylamino)propanenitrile (MAPN), CAS RN 693-05-0, is a bifunctional organic compound featuring both a secondary amine and a nitrile group. This unique structural arrangement makes it a highly versatile and valuable building block in organic synthesis. Its strategic importance is most pronounced in the pharmaceutical and agrochemical industries, where it serves as a key intermediate for constructing complex molecular architectures with significant biological activity.^[1] This guide provides a comprehensive technical overview of MAPN for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthesis methodologies, core reactivity, applications in medicinal chemistry, analytical characterization, and crucial safety protocols. The narrative emphasizes the causality behind experimental choices, providing field-proven insights grounded in authoritative scientific literature.

Molecular Structure and Physicochemical Properties

3-(Methylamino)propanenitrile is a clear, yellow liquid at room temperature.^{[2][3]} The molecule's utility stems from the distinct and complementary reactivity of its two functional groups: the nucleophilic secondary methylamino group and the electrophilic cyano group.^[1]

This duality allows for sequential and controlled chemical transformations, making it an ideal scaffold for building diverse molecular libraries.

Table 1: Physicochemical Properties of **3-(Methylamino)propanenitrile**

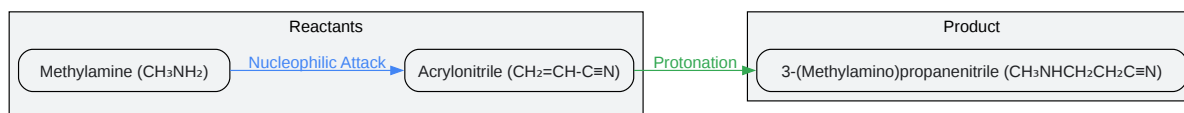
Property	Value	Reference
CAS Number	693-05-0	[4][5]
Molecular Formula	C4H8N2	[4][5][6]
Molecular Weight	84.12 g/mol	[5][6]
IUPAC Name	3-(methylamino)propanenitrile	[5]
Synonyms	N-Methyl- β -alaninenitrile, (2-Cyanoethyl)methyl amine	[4]
Appearance	Clear yellow liquid	[2]
Boiling Point	180.7 \pm 23.0 $^{\circ}$ C at 760 mmHg	[6]
Density	0.899 - 0.9 g/cm ³ at 25 $^{\circ}$ C	[3][6]
Flash Point	63.1 \pm 22.6 $^{\circ}$ C / 113 $^{\circ}$ C (closed cup)	[6]
Refractive Index	n _{20/D} 1.432	[3]
Solubility	Soluble in Chloroform, Methanol	[3]

Synthesis and Mechanistic Insights

The most common and industrially scalable synthesis of MAPN is achieved through a Michael addition reaction. This conjugate addition involves the nucleophilic attack of methylamine on the electron-deficient β -carbon of acrylonitrile.[1][6] This method is highly efficient for creating the crucial C-N bond.[1]

Reaction Mechanism: Michael Addition

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the methylamine nitrogen onto the terminal carbon of the acrylonitrile double bond. This is followed by protonation of the resulting carbanion by another molecule of methylamine or a protic solvent, regenerating the amine catalyst and yielding the final product.



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Caption: Michael addition synthesis of MAPN.

Laboratory Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis of **3-(Methylamino)propanenitrile**.

Materials:

- Acrylonitrile (CAS 107-13-1)
- Methylamine (40% solution in water, CAS 74-89-5)
- Round-bottom flask with magnetic stirrer
- Dropping funnel
- Ice bath
- Distillation apparatus

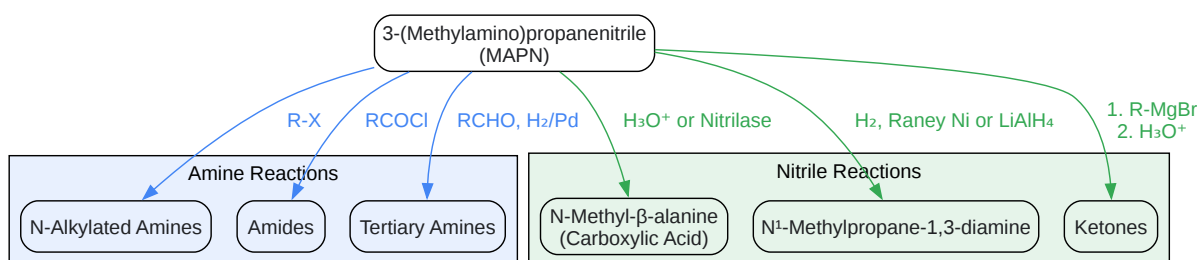
Procedure:

- **Setup:** Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath to maintain a low temperature.
- **Reaction:** Charge the flask with 40 g of 40% aqueous methylamine solution.
- **Addition:** While stirring vigorously and maintaining the temperature below 10°C, add 26.5 g of acrylonitrile dropwise from the dropping funnel over a period of 1 hour. The exothermic nature of the reaction requires careful temperature control to prevent polymerization of acrylonitrile.
- **Maturation:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours to ensure the reaction goes to completion.
- **Workup & Purification:** Transfer the reaction mixture to a distillation apparatus. Perform a fractional distillation under reduced pressure to isolate the **3-(methylamino)propanenitrile** product. The product typically distills at a higher temperature than the remaining reactants and water.
- **Characterization:** Confirm the identity and purity of the isolated product using ^1H NMR, ^{13}C NMR, and GC-MS.

Expert Insight: The key to a successful and safe synthesis is rigorous temperature control during the acrylonitrile addition. Failure to do so can lead to a runaway reaction and the formation of unwanted polymeric byproducts. The use of an aqueous solution of methylamine helps to moderate the reaction's exothermicity.

Core Reactivity and Synthetic Applications

The synthetic versatility of MAPN is rooted in the independent reactivity of its amine and nitrile functionalities. This allows for its use as a precursor to a wide range of more complex molecules.



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Caption: Key synthetic transformations of MAPN.

- **Amine Group Reactivity:** The secondary amine is a potent nucleophile, readily participating in alkylation, acylation, and reductive amination reactions to form tertiary amines, amides, and more complex amine structures, respectively.
- **Nitrile Group Reactivity:** The nitrile group can be transformed into other critical functional groups. It can be hydrolyzed under acidic, basic, or enzymatic conditions (e.g., using nitrilases) to yield N-Methyl- β -alanine.[1] Catalytic hydrogenation or reduction with agents like $LiAlH_4$ converts the nitrile to a primary amine, yielding N¹-methylpropane-1,3-diamine. Furthermore, the addition of Grignard reagents followed by hydrolysis provides access to ketones.

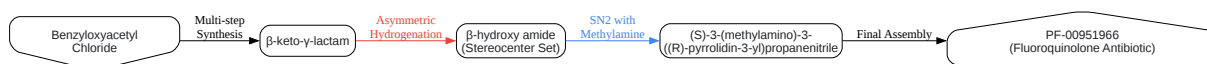
Applications in Drug Discovery and Development

MAPN's structure is a recurring motif in the development of novel therapeutics, serving as a crucial building block for complex, biologically active molecules.

Case Study: Fluoroquinolone Antibiotics

A significant application of MAPN's derivatives is in the stereoselective synthesis of advanced antibiotics. For instance, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a complex diamine, is a key intermediate in the synthesis of PF-00951966, a fluoroquinolone antibiotic developed to combat multidrug-resistant respiratory pathogens.[7][8] The synthesis of this

intermediate showcases the strategic importance of the cyanoethyl-amine scaffold provided by MAPN precursors.[1] The process involves highly specialized transformations, including catalytic asymmetric hydrogenation to set the required stereochemistry.[1][7]



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Caption: Simplified workflow for PF-00951966 synthesis.

Case Study: GSK-3β Inhibitors for Neurodegenerative Disease

Derivatives of MAPN are being explored as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease.[1] For example, compounds like 3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propanenitrile have shown significant inhibitory activity.[1] In the synthesis of these molecules, the cyanoethyl group (originating from acrylonitrile reactivity akin to MAPN synthesis) is introduced onto a piperidine scaffold, highlighting the utility of this functional group in building molecules that fit into specific enzyme active sites.[1]

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of MAPN. A combination of spectroscopic and chromatographic techniques is employed.

Table 2: Spectroscopic Data for **3-(Methylamino)propanenitrile**

Technique	Expected Features
^1H NMR	Signals corresponding to the methyl protons (CH_3), the two methylene groups (CH_2), and the N-H proton. The methyl group typically appears as a singlet around 2.2-2.5 ppm.[1]
^{13}C NMR	Distinct resonances for the methyl carbon, the two methylene carbons, and the nitrile carbon (typically downfield, >117 ppm).[5]
FTIR	A sharp, characteristic absorption band for the nitrile ($\text{C}\equiv\text{N}$) stretch around $2240\text{-}2260\text{ cm}^{-1}$. N-H stretching and bending vibrations are also observable.[5]
Mass Spec (EI)	The molecular ion peak (M^+) at $m/z = 84$. Key fragmentation patterns resulting from the loss of the cyano group or cleavage adjacent to the amine.[4]

Protocol: GC-MS Analysis for Purity Assessment

Objective: To determine the purity of a synthesized batch of MAPN and identify any potential impurities.

Instrumentation & Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250°C.

- Oven Program: Initial temperature 50°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.
- MS Transfer Line: 280°C.
- Ion Source: 230°C.
- Mode: Electron Ionization (EI) at 70 eV.

Procedure:

- Sample Preparation: Prepare a 1000 ppm solution of the MAPN sample in methanol or dichloromethane.
- Injection: Inject 1 μL of the prepared sample into the GC-MS system using a split ratio of 50:1.
- Data Acquisition: Acquire data over a mass range of m/z 35-350.
- Data Analysis:
 - Integrate the peaks in the total ion chromatogram (TIC).
 - Calculate the area percentage of the main MAPN peak to determine purity.
 - Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST). Common impurities may include unreacted acrylonitrile or methylamine, or side-products like bis(2-cyanoethyl)methylamine.

Safety, Handling, and Toxicology

MAPN is a hazardous chemical that requires careful handling to minimize risk.

Table 3: Hazard and Safety Information

Hazard Category	Description	Precautionary Measures
Acute Toxicity	Harmful in contact with skin or if inhaled.[9]	Use only in a well-ventilated area or with respiratory protection. Avoid contact with skin.[9]
Irritation	Causes skin and serious eye irritation.[9]	Wear protective gloves, clothing, and eye/face protection.[9]
Incompatibilities	Reacts with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][10]	Store away from incompatible materials in a tightly closed container in a cool, dry place. [2][11]
Decomposition	Thermal decomposition can release toxic gases like nitrogen oxides and carbon monoxide.[2][10]	Avoid exposure to high heat, sparks, and open flames.[10][11]

Safe Handling Protocol

- Engineering Controls: Always handle **3-(methylamino)propanenitrile** inside a certified chemical fume hood to prevent inhalation of vapors.[9][11]
- Personal Protective Equipment (PPE):
 - Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).[9]
 - Eye Protection: Use chemical safety goggles and/or a full-face shield.[9]
 - Body Protection: Wear a chemically resistant lab coat.[11]
- Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Ensure adequate ventilation. [12]
- First Aid:

- Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
- Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

Toxicological Profile

While comprehensive toxicological data for MAPN is limited, its classification necessitates caution.[2] There are no specific studies identifying it as a carcinogen. However, it is structurally related to acrylonitrile, which is classified as "possibly carcinogenic" by the IARC.[1] Furthermore, the related N-nitrosamine, 3-(methylnitrosamino)propionitrile, is a known carcinogen found in the saliva of betel quid chewers, underscoring the importance of preventing nitrosamine formation by avoiding contact with nitrosating agents.[1][13]

Conclusion

3-(Methylamino)propanenitrile is more than a simple chemical; it is a strategic enabler in the synthesis of complex and high-value molecules. Its bifunctional nature provides a robust platform for medicinal chemists and process development scientists to innovate in areas from infectious diseases to neurodegeneration. A thorough understanding of its synthesis, reactivity, and handling is paramount for leveraging its full potential safely and effectively. As the demand for more sophisticated and targeted therapeutics grows, the utility of such versatile building blocks will undoubtedly continue to expand.

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